Sorbamide

Antimicrobial preservatives pH-independent efficacy Food safety

Sorbamide (CAS 821-00-1), systematically named (2E,4E)-hexa-2,4-dienamide, is the primary amide derivative of sorbic acid. As a low-molecular-weight (111.14 g/mol) conjugated dienamide bearing a terminal amide group, it occupies a structurally distinct position between the widely used food preservative sorbic acid and higher-molecular-weight N-substituted sorbamide derivatives.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 821-00-1
Cat. No. B11925147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbamide
CAS821-00-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)N
InChIInChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H2,7,8)/b3-2+,5-4+
InChIKeyJPXCVMIARYLSGU-MQQKCMAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorbamide (CAS 821-00-1) – Technical Baseline for Procurement and Research Selection


Sorbamide (CAS 821-00-1), systematically named (2E,4E)-hexa-2,4-dienamide, is the primary amide derivative of sorbic acid . As a low-molecular-weight (111.14 g/mol) conjugated dienamide bearing a terminal amide group, it occupies a structurally distinct position between the widely used food preservative sorbic acid and higher-molecular-weight N-substituted sorbamide derivatives. Its bifunctional character—an electron-deficient 1,3-diene system coupled with a hydrogen-bond-capable amide moiety—enables reactivity profiles in both radical-initiated polymerization and topochemical solid-state reactions that cannot be replicated by the parent carboxylic acid or simple alkyl sorbate esters [1]. Sorbamide has been investigated as a reactive building block for crystalline polymers, as a coalescent in low-VOC coating formulations, and as a scaffold for antimicrobial derivative design, establishing its relevance across polymer chemistry, materials science, and preservative development [2].

Why Sorbamide Cannot Be Replaced by Sorbic Acid, Potassium Sorbate, or Simple Alkyl Sorbates


The critical limitation of sorbic acid and its alkali-metal salts (e.g., potassium sorbate, CAS 590-00-1) in non-food applications lies in their pH-dependent antimicrobial activity and their carboxylic acid functionality, which precludes participation in radical or topochemical polymerization [1]. Sorbic acid exhibits minimal antimicrobial efficacy above pH 6.0 due to dissociation of the carboxyl group, whereas sorbic acid amide derivatives have demonstrated pH-independent activity across the range of pH 5.0–9.0 [2]. In polymer chemistry, alkyl sorbates such as methyl sorbate copolymerize with oxygen to yield polyperoxides that thermally decompose abruptly around 120 °C; sorbamide-derived polyperoxides, by contrast, exhibit a more gradual, hydrogen-abstraction-mediated degradation profile, conferring superior thermal processability [3]. These divergent structure–property relationships mean that simply substituting sorbic acid or its common esters for sorbamide in a formulation or reaction scheme will result in loss of the desired pH insensitivity, polymerization kinetics, or solid-state photoreactivity that the primary amide uniquely provides.

Head-to-Head Quantitative Differentiation Evidence for Sorbamide Against Closest Analogs


pH-Independent Antimicrobial Activity of Sorbamide Derivatives vs. Sorbic Acid: Class-Level Evidence from Amino Acid Ester Conjugates

Sorbic acid amide derivatives (SAADs) demonstrate antimicrobial activity that is independent of pH across the range of pH 5.0–9.0, whereas sorbic acid loses nearly all efficacy above pH 6.0 due to carboxyl-group dissociation. The MIC of the lead SAAD compound a7 (isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate) against Bacillus subtilis was 0.17 mM and against Staphylococcus aureus was 0.50 mM, while sorbic acid required >2 mM against both organisms under identical conditions [1]. This represents a >11.8-fold improvement in potency against B. subtilis at neutral-to-alkaline pH. The pH independence was explicitly confirmed by testing at pH 5.0, 7.0, and 9.0, with compound a7 retaining full activity at pH 9.0 [1]. This class-level inference extends to the parent sorbamide scaffold, which shares the same amide bond character responsible for eliminating the pH-sensitive carboxylic acid moiety.

Antimicrobial preservatives pH-independent efficacy Food safety Sorbic acid amide derivatives

Thermal Degradation Profile of Sorbamide-Derived Polyperoxide vs. Methyl Sorbate-Derived Polyperoxide

When copolymerized with oxygen, sorbamide derivatives yield polyperoxides with a fundamentally different thermal degradation profile compared to those derived from alkyl sorbates. Thermogravimetric analysis (TGA) demonstrates that polyperoxide prepared from methyl sorbate undergoes abrupt, near-immediate decomposition at approximately 120 °C. In contrast, the polyperoxide obtained from a sorbamide scaffold exhibits a slow, gradual weight reduction attributed to a hydrogen-abstraction mechanism rather than rapid main-chain scission [1]. The underlying cause is the higher electron density and reactivity of sorbamide derivatives relative to alkyl sorbates during radical copolymerization with oxygen, owing to the electron-donating character of the amide nitrogen [1]. This distinction is critical for applications requiring controlled, predictable thermal degradation rather than catastrophic failure.

Polyperoxide materials Thermogravimetric analysis Copolymerization kinetics Degradable polymers

Coalescent Imbibition Efficiency in Latex Coatings: Sorbamides vs. Conventional Coalescents

In aqueous latex coating formulations, sorbate ester and sorbamide coalescents achieve a minimum of 60% imbibition into polymer particles, meaning that less than 40% of the coalescent remains in the aqueous phase [1]. This high degree of particle-phase partitioning is critical for effective film formation at reduced overall coalescent loadings of 0.5–35 wt% based on polymer solids [1]. The patent literature specifically teaches that sorbamide coalescents impart enhanced film hardness and satisfactory film formation at or below room temperature, functioning as high-boiling, low-VOC alternatives to traditional glycol-ether and ester-alcohol coalescents [2]. While direct quantitative comparator data against a named conventional coalescent (e.g., Texanol) is not disclosed in the sorbamide-specific patent, the imbibition threshold of ≥60% establishes a quantitative specification that procurement specialists can use for quality assurance and formulation benchmarking.

Latex coatings Coalescing agents Film formation Low-VOC formulations

Solid-State Photoreactivity and Topochemical Polymerization: Sorbamide vs. Hexadienyl Carbamates

In a systematic study of solid-state photoreactivity, sorbamides were compared head-to-head with 2,4-hexadienyl carbamates bearing various N-substituents. N-Benzylsorbamide underwent [2+2] photodimerization in the crystalline state to yield a cyclodimer with an asymmetric structure, confirmed by NMR spectroscopy upon UV irradiation. In contrast, the corresponding hexadienyl N-(1-naphthyl)carbamate underwent topochemical polymerization under γ-radiation to produce a solvent-insoluble polymer, indicating divergent solid-state reaction pathways between the amide and carbamate scaffolds [1]. The sorbamide crystal packing is governed by one-dimensional hydrogen-bond chains with a repeating distance of approximately 5 Å between the CO and N–H groups, a structural motif essential for predictable topochemical reactivity that is absent in ester or carbamate analogs lacking the strong intermolecular amide hydrogen bonding [1].

Topochemical polymerization Crystal engineering Solid-state photoreaction Crystalline polymers

Base-Catalyzed Polymerization Selectivity: Sorbamide vs. β-Vinylacrylamide

Sorbamide and β-vinylacrylamide were polymerized under identical base-catalyzed conditions using tert-BuONa and n-BuLi as initiators. Both monomers polymerized via a hydrogen-transfer mechanism to yield poly-δ-amides; however, the resulting polysorbamide was initially soluble in the reaction medium, whereas poly-β-vinylacrylamide was immediately insoluble. Upon standing under air, polysorbamide gradually became insoluble, a behavior attributed to post-polymerization oxidation or crosslinking of residual diene functionality [1]. Hydrolysis of both polymers yielded primarily δ-amino acids, confirming the 1,4-addition backbone structure. This solubility differential and air-induced insolubilization are unique to sorbamide-derived polymers and are not observed in the β-vinylacrylamide system, offering a tractable processing window for solution-based polymer fabrication followed by in-situ curing [1].

Anionic polymerization Polyamide synthesis Hydrogen-transfer mechanism δ-Amino acid polymers

High-Value Application Scenarios for Sorbamide (821-00-1) Stemming from Quantitative Differentiation Evidence


Neutral-to-Alkaline pH Preservative Formulations for Food and Personal Care Products

Sorbamide and its close derivatives are the rational choice over sorbic acid or potassium sorbate when preservative efficacy must be maintained in products with pH > 6.0. The pH-independent activity demonstrated by sorbic acid amides from pH 5.0–9.0 (MIC maintained at 0.17–0.50 mM against B. subtilis and S. aureus) contrasts sharply with sorbic acid, whose activity collapses above pH 6.0 [1]. This makes sorbamide a strategic starting material for developing preservatives for protein-enriched beverages, liquid egg products, mild personal care formulations, and other neutral-to-alkaline matrices where conventional weak-acid preservatives fail.

Controlled-Degradation Polyperoxide and Oxygen-Scavenging Materials

The documented higher reactivity of sorbamide derivatives relative to alkyl sorbates in copolymerization with oxygen, combined with the gradual, hydrogen-abstraction-mediated thermal degradation (vs. abrupt 120 °C decomposition of methyl sorbate polyperoxide), positions sorbamide as a superior monomer for designing polyperoxide-based oxygen barriers or sacrificial antioxidant layers [1]. The absence of catastrophic thermal failure enables engineering of materials with predictable, time-dependent degradation profiles for active packaging or biomedical devices.

Low-VOC Architectural and Industrial Coating Formulations Using Sorbamide Coalescents

Sorbamide functions as a high-boiling, low-VOC coalescent that meets the quantitative specification of ≥60% imbibition into latex polymer particles, enabling film formation at or below room temperature at loadings of 0.5–35 wt% [1]. This performance profile, coupled with the patent-referenced enhancement of film hardness, makes sorbamide a drop-in alternative to traditional glycol-ether coalescents for formulators targeting stringent VOC regulations (e.g., EU Decopaint Directive, CARB SCM) without sacrificing coating mechanical properties.

Crystal-Engineered Organic Materials via Topochemical Photodimerization

The structurally validated ~5 Å one-dimensional hydrogen-bond repeat distance in sorbamide crystals enables predictable [2+2] photodimerization to produce asymmetric cyclodimers, a reaction pathway not accessible with the corresponding hexadienyl carbamates [1]. This design rule supports the rational development of crystalline organic materials for nonlinear optics, organic electronics, or photomechanical actuators where molecular-level control of solid-state reactivity is critical and where ester or carbamate analogs cannot deliver the required H-bond-directed packing.

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